molecular formula C17H22N4O2 B11094968 N-[2-(diethylamino)ethyl]-2-(1H-imidazol-2-ylcarbonyl)benzamide

N-[2-(diethylamino)ethyl]-2-(1H-imidazol-2-ylcarbonyl)benzamide

Cat. No.: B11094968
M. Wt: 314.4 g/mol
InChI Key: USRDNNJTZJGRBH-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide is a complex organic compound that features both an imidazole ring and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The benzamide group may interact with proteins or nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]benzamide
  • N-[2-(diethylamino)ethyl]acrylamide
  • N-[2-(diethylamino)ethyl]prop-2-enamide

Uniqueness

N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its combined imidazole and benzamide structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to similar compounds.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C17H22N4O2/c1-3-21(4-2)12-11-20-17(23)14-8-6-5-7-13(14)15(22)16-18-9-10-19-16/h5-10H,3-4,11-12H2,1-2H3,(H,18,19)(H,20,23)

InChI Key

USRDNNJTZJGRBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

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